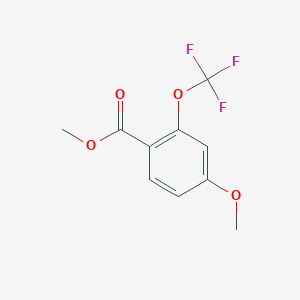![molecular formula C16H11Br2NO2 B2523457 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid CAS No. 2375260-99-2](/img/structure/B2523457.png)
1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid is a compound that can be considered a derivative of indole-2-carboxylic acid, where a dibromophenyl methyl group is attached to the indole core. This structure is related to various indole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and as precursors to biologically active molecules.
Synthesis Analysis
The synthesis of dibromoindole derivatives is well-documented. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively. This compound can then be converted to the parent 5,6-dibromoindole through a one-pot, microwave-mediated ester hydrolysis and decarboxylation process . Although the specific synthesis of 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid is not detailed in the provided papers, similar methodologies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of indole derivatives can be extensively characterized using various spectroscopic techniques. For example, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a related molecule, has been profiled using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. These techniques allow for the assignment of fundamental modes of vibrations, exploration of electronic nature, and understanding of the magnetic field environment around the molecule . Similar studies could be conducted on 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid to gain insights into its molecular structure.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, which can be influenced by the substitution pattern on the indole ring. The presence of electron-withdrawing groups, such as bromine atoms, can affect the reactivity of the compound. The provided papers do not detail specific reactions for 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid, but insights can be drawn from related compounds. For example, the synthesis of aryl diacid analogues of indole-2-carboxylic acids has been guided by comparative molecular field analysis (CoMFA) to optimize binding activity and potency in biological models .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be predicted and analyzed using computational studies. For instance, the HOMO-LUMO energy distribution, bonding and anti-bonding structures, reactivity, and non-linear optical (NLO) properties of MMIC have been studied using DFT methods and the 6-311++G (d,p) basis set . These computational analyses provide valuable information on the electronic properties and potential reactivity of the molecule. Similar computational studies could be applied to 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid to predict its properties.
科学的研究の応用
Synthesis and Derivative Formation
Research into indole and its derivatives, including compounds similar to 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid, has revealed diverse applications in the synthesis of biologically active molecules. For instance, the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids highlights the potential for creating compounds with significant biological activity (Wang et al., 2016). Additionally, the preparation of indole-2-carboxylic acid derivatives as inhibitors of the cytosolic phospholipase A2 suggests applications in the development of anti-inflammatory drugs (Lehr, 1997).
Reactivity and Functionalization
The reactivity of indole-2-carboxylic acid and its derivatives towards various chemical transformations is a key area of interest. Studies have explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles to produce indole-3-carboxylic acids, which are crucial intermediates for further chemical synthesis (Nemoto et al., 2016). Such transformations underscore the versatility of indole derivatives in organic synthesis and drug development.
Biological Activity Exploration
The exploration of the biological activities of indole derivatives has led to the discovery of compounds with potent antimicrobial properties. For example, the synthesis of new 5-substituted-N1-[(1E)-(2-Hydroxyquinolin-3-Yl)Methylene]-3-Phenyl-1H-Indole-2-Carbohydrzide derivatives has demonstrated significant antimicrobial activity, suggesting their potential use in medical applications (Basavarajaiah & Mruthyunjayaswamy, 2009).
Advanced Spectroscopic Analysis
Spectroscopic techniques, such as FT-IR, FT-Raman, UV, 1H, and 13C NMR, have been employed to profile the structural and electronic characteristics of indole derivatives, providing insights into their potential as precursors to biologically active molecules. This advanced analysis aids in understanding the molecular structure, reactivity, and potential applications of these compounds in various scientific fields (Almutairi et al., 2017).
作用機序
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
The application of indole derivatives, including 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid, in the treatment of various disorders has attracted increasing attention in recent years . Future research will likely focus on further exploring their biological properties and developing novel methods of synthesis .
特性
IUPAC Name |
1-[(2,5-dibromophenyl)methyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNXNKZXYZYCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B2523380.png)
![O-[4-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2523382.png)


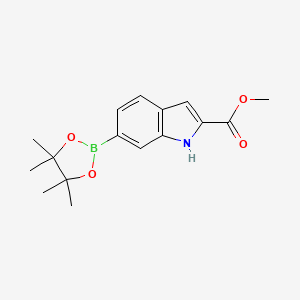
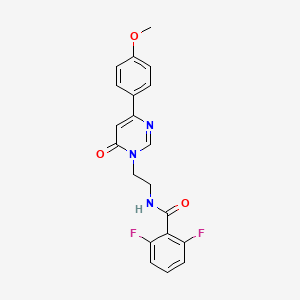
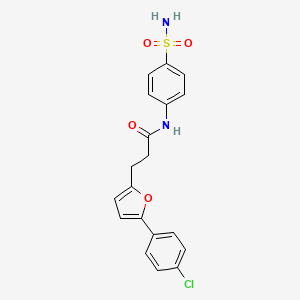
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523391.png)
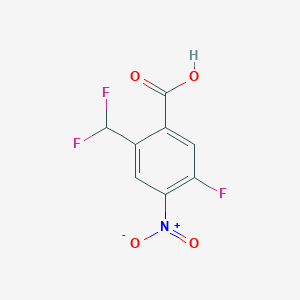
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-sulfonamide](/img/structure/B2523394.png)
![4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine](/img/structure/B2523395.png)
